Telluroxocadmium

Catalog No.
S592717
CAS No.
1306-25-8
M.F
CdTe
M. Wt
240.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Telluroxocadmium

CAS Number

1306-25-8

Product Name

Telluroxocadmium

IUPAC Name

cadmium;tellurium

Molecular Formula

CdTe

Molecular Weight

240.0 g/mol

InChI

InChI=1S/Cd.Te

InChI Key

RPPBZEBXAAZZJH-UHFFFAOYSA-N

SMILES

Array

Synonyms

cadmium telluride, Cd-Te, CdTe cpd

Canonical SMILES

[Cd]=[Te]

The exact mass of the compound Cadmium telluride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Elements - Chalcogens - Tellurium - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Telluroxocadmium (commonly known as Cadmium Telluride or CdTe, CAS 1306-25-8) is a highly crystalline II-VI semiconductor characterized by a direct optical bandgap of approximately 1.44 eV and a high mean atomic number (Z=50). In industrial and laboratory procurement, it is primarily sourced as a high-efficiency thin-film photovoltaic absorber, a room-temperature radiation detector substrate, and a precursor for aqueous-compatible quantum dots [1]. Its precise optoelectronic properties make it a cornerstone material for applications where high photon absorption coefficients, high-energy radiation stopping power, and scalable thin-film processability are strictly required over traditional indirect-bandgap or low-density alternatives.

Substituting Telluroxocadmium with alternative II-VI semiconductors (like CdS or CdSe) or indirect bandgap materials (like Silicon) fundamentally compromises device performance and manufacturing workflows. For photovoltaic applications, replacing CdTe with Silicon increases the required absorber thickness by two orders of magnitude due to Silicon's indirect bandgap, drastically increasing vacuum deposition time and material costs [1]. In radiation detection, substituting CdTe with high-purity Germanium (HPGe) introduces a critical thermal noise vulnerability; Germanium's narrow bandgap (0.66 eV) mandates bulky cryogenic cooling infrastructure, completely negating the possibility of compact, room-temperature deployment[2].

Optical Absorption and Thin-Film Manufacturability

Telluroxocadmium possesses a direct bandgap of 1.44 eV, yielding an exceptionally high optical absorption coefficient (>10^4 cm^-1) in the visible spectrum. Compared to crystalline silicon (c-Si), which requires an absorber thickness of 150-200 µm to capture the same photon flux, a CdTe layer achieves equivalent absorption at a thickness of only 1-2 µm [1]. This two-order-of-magnitude reduction in material volume directly accelerates vacuum deposition rates and lowers raw material procurement costs for large-scale solar module fabrication.

Evidence DimensionRequired absorber thickness for >90% visible light absorption
Target Compound Data1-2 µm (Telluroxocadmium)
Comparator Or Baseline150-200 µm (Crystalline Silicon)
Quantified Difference~99% reduction in required material thickness
ConditionsStandard AM1.5G solar spectrum absorption

Reduces deposition time and raw material consumption in industrial thin-film photovoltaic manufacturing.

Room-Temperature Radiation Stopping Power

For high-energy X-ray and gamma-ray detection, Telluroxocadmium offers a high mean atomic number (Z=50) and a wide bandgap (1.44 eV). When compared to high-purity Germanium (HPGe), which has a lower atomic number (Z=32) and a narrow bandgap (0.66 eV), CdTe provides superior attenuation per centimeter and operates efficiently at room temperature (~300 K) with minimal leakage current[1]. HPGe systems require constant liquid nitrogen cooling (~77 K) to prevent thermal noise, making CdTe the mandatory choice for uncooled detector procurement.

Evidence DimensionOperating temperature for high-resolution gamma detection
Target Compound Data~300 K (Room temperature, Telluroxocadmium)
Comparator Or Baseline~77 K (Liquid nitrogen cooling, High-Purity Germanium)
Quantified DifferenceElimination of 223 K cooling requirement
ConditionsHigh-energy gamma-ray spectroscopy and imaging

Eliminates the need for costly and bulky cryogenic cooling infrastructure in detector system procurement.

Aqueous Processability for Nanocrystal Scale-Up

In the synthesis of fluorescent quantum dots (QDs), Telluroxocadmium exhibits highly favorable aqueous processability compared to Cadmium Selenide (CdSe). CdTe QDs can be synthesized directly in water using short-chain thiol stabilizers at low temperatures (<100 °C), yielding photoluminescence quantum yields (PLQY) exceeding 50% [1]. Conversely, high-quality CdSe QDs typically require high-temperature (>300 °C) organometallic synthesis in hazardous solvents (e.g., TOPO/ODE), necessitating complex, yield-reducing ligand exchange processes to achieve the water solubility required for biological applications.

Evidence DimensionSynthesis solvent and phase-transfer requirement
Target Compound DataDirect aqueous synthesis, no phase transfer required (Telluroxocadmium)
Comparator Or BaselineOrganic synthesis, mandatory multi-step ligand exchange (CdSe)
Quantified DifferenceBypasses high-temperature organic solvents and secondary phase-transfer steps
ConditionsSynthesis of water-soluble biological fluorescent probes

Streamlines the manufacturing workflow and improves overall yield for commercial bio-imaging reagents by eliminating hazardous solvents.

Utility-Scale Thin-Film Photovoltaic Manufacturing

Driven by its exceptionally high optical absorption coefficient and direct bandgap, Telluroxocadmium is the primary absorber material procured for commercial thin-film solar panels. Its ability to achieve high conversion efficiencies at micrometer thicknesses makes it the most cost-effective alternative to crystalline silicon for large-area module deposition, drastically reducing material overhead [1].

Portable Medical and Industrial Imaging Detectors

Due to its high atomic number and wide bandgap, CdTe is heavily utilized in the fabrication of uncooled X-ray and gamma-ray detectors. It is the material of choice for portable medical imaging devices, security scanners, and nuclear safeguards where bulky cryogenic cooling systems are structurally or economically unfeasible [2].

Scale-Up of Aqueous Biological Fluorophores

Leveraging its direct aqueous synthesis compatibility, Telluroxocadmium is procured as a precursor for water-soluble quantum dots. This application is critical for manufacturers of in vitro diagnostic assays and cellular imaging probes who require high quantum yield materials without the manufacturing overhead and yield losses associated with organic-to-aqueous phase transfer [3].

Exact Mass

243.809588 Da

Monoisotopic Mass

243.809588 Da

Heavy Atom Count

2

UNII

STG188WO13

GHS Hazard Statements

Aggregated GHS information provided by 288 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (36.46%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (36.46%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (99.65%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (36.46%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (36.46%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (60.76%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1306-25-8

Wikipedia

Cadmium telluride

General Manufacturing Information

Electrical equipment, appliance, and component manufacturing
Cadmium telluride (CdTe): ACTIVE

Dates

Last modified: 08-15-2023

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